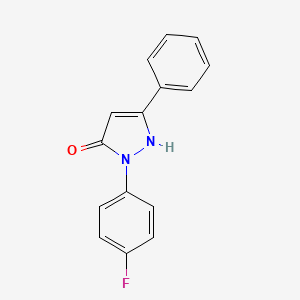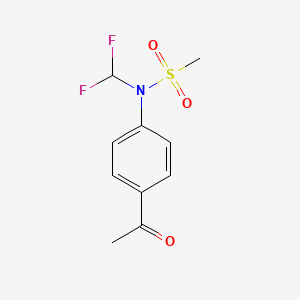
N-(4-acetylphenyl)-N-(difluoromethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-N-(difluoromethyl)methanesulfonamide, also known as Difluoromethylornithine (DFMO), is a chemical compound that is widely used in scientific research for its potential therapeutic benefits. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), which is an enzyme that plays a crucial role in the biosynthesis of polyamines. In
作用機序
DFMO works by inhibiting the activity of ODC, which is an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor of polyamines. By reducing polyamine levels, DFMO can inhibit cell proliferation and induce apoptosis in cancer cells. DFMO also has anti-inflammatory properties and can modulate the immune response, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
DFMO has been shown to have a wide range of biochemical and physiological effects, including inhibition of polyamine biosynthesis, reduction of cell proliferation, induction of apoptosis, modulation of the immune response, and anti-inflammatory properties. DFMO has also been shown to have neuroprotective effects and may improve cognitive function in neurodegenerative disorders.
実験室実験の利点と制限
DFMO is a potent and specific inhibitor of ODC, which makes it a valuable tool for studying the role of polyamines in various biological processes. DFMO is also relatively safe and well-tolerated, which makes it suitable for use in animal studies and clinical trials. However, DFMO has some limitations for lab experiments, including its short half-life, poor bioavailability, and potential toxicity at high doses.
将来の方向性
There are several future directions for research on DFMO, including the development of more potent and selective ODC inhibitors, the investigation of the role of polyamines in cancer and other diseases, and the exploration of DFMO as a potential therapeutic agent for neurodegenerative disorders. DFMO may also have applications in other areas of research, such as stem cell biology and tissue engineering. Further studies are needed to fully understand the potential therapeutic benefits and limitations of DFMO.
合成法
DFMO can be synthesized by reacting 4-acetylbenzenesulfonyl chloride with difluoromethylamine in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain DFMO in high yield and purity.
科学的研究の応用
DFMO has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, parasitic infections, and neurodegenerative disorders. DFMO has been shown to inhibit the growth of cancer cells by reducing polyamine levels, which are essential for cell proliferation. DFMO has also been used to treat African sleeping sickness, a parasitic infection caused by Trypanosoma brucei, by blocking the biosynthesis of polyamines in the parasite. In addition, DFMO has been studied for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-(4-acetylphenyl)-N-(difluoromethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c1-7(14)8-3-5-9(6-4-8)13(10(11)12)17(2,15)16/h3-6,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQFJRCFGWINBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
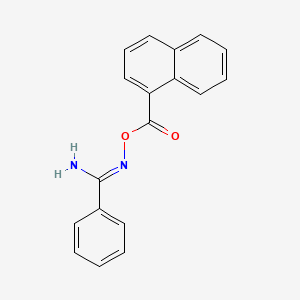
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)
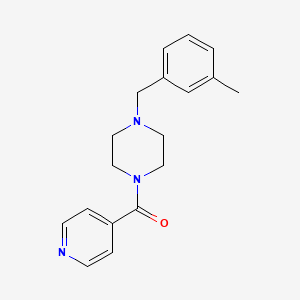
![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)
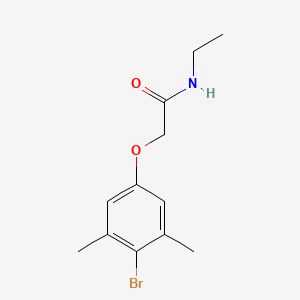
![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)
